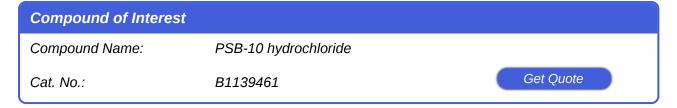


Application Notes and Protocols for PSB-10 Hydrochloride in Mouse Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-10 hydrochloride is a potent and highly selective antagonist of the human adenosine A3 receptor (A3AR), exhibiting a Ki value of 0.44 nM.[1] It displays significant selectivity over other adenosine receptor subtypes.[1][2] Functionally, PSB-10 hydrochloride acts as an inverse agonist.[2] In vivo studies in mice have demonstrated that administration of PSB-10 hydrochloride can induce thermal hyperalgesia, making it a valuable tool for studying the role of the A3AR in nociception and pain pathways.[1][3] These application notes provide detailed protocols for the use of PSB-10 hydrochloride in mouse studies, focusing on dosage, administration, and the assessment of its effects on thermal sensitivity.

Data Presentation

The following table summarizes the quantitative data for **PSB-10 hydrochloride** in mouse studies based on available literature.



Parameter	Value	Species	Route of Administrat ion	Observed Effect	Reference
Dosage Range	50-100 mg/kg	Mouse	Intraperitonea I (i.p.)	Dose- dependent decrease in hot-plate response latencies (thermal hyperalgesia)	[1]
Receptor Binding Affinity (Ki)	0.44 nM (human A3AR)	Human	In vitro	High-affinity antagonist	[1]
Functional Activity (IC50)	4 nM (hA3- CHO cells)	Human	In vitro ([35S]GTPyS binding assay)	Inverse agonist	[2]
Solubility	Soluble to 25 mM in DMSO, 10 mM in ethanol	-	-	-	[3][4]

Experimental Protocols

Protocol 1: Preparation of PSB-10 Hydrochloride for Intraperitoneal (i.p.) Injection

This protocol describes the preparation of a **PSB-10 hydrochloride** solution for in vivo administration in mice. Due to its solubility, a vehicle containing DMSO is recommended.

Materials:

• PSB-10 hydrochloride powder



- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile 0.9% saline solution
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Calculate the required amount of PSB-10 hydrochloride and vehicle. The final injection volume for intraperitoneal administration in mice is typically 10 μL/g of body weight.[5] The concentration of DMSO in the final injection solution should be kept as low as possible, ideally below 10%.[6][7][8]
- Prepare the vehicle solution. A common vehicle for compounds soluble in DMSO is a mixture of DMSO and saline. For a final DMSO concentration of 10%, prepare a stock vehicle of 10% DMSO in 0.9% saline. For example, to prepare 1 ml of vehicle, mix 100 μL of sterile DMSO with 900 μL of sterile 0.9% saline.
- Dissolve PSB-10 hydrochloride.
 - Weigh the required amount of PSB-10 hydrochloride and place it in a sterile microcentrifuge tube.
 - Add a small amount of pure DMSO to initially dissolve the compound.
 - Vortex thoroughly to ensure complete dissolution.
 - Gradually add the saline or the pre-mixed vehicle solution to the dissolved compound,
 vortexing between additions to maintain solubility.
- Final Formulation. Ensure the final concentration of PSB-10 hydrochloride is appropriate for the desired dosage (50-100 mg/kg) and the injection volume (10 μL/g). The final concentration of DMSO should not exceed 10%.



- Sterilization. If necessary, the final solution can be sterile-filtered through a 0.22 μm syringe filter.
- Storage. It is recommended to prepare the solution fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light. For longer-term storage, aliquots can be stored at -20°C, but stability should be confirmed.

Protocol 2: Assessment of Thermal Hyperalgesia using the Hot-Plate Test

This protocol details the procedure for evaluating the thermal hyperalgesic effects of **PSB-10 hydrochloride** in mice.

Materials:

- Hot-plate apparatus with adjustable temperature control
- Plexiglas cylinder to confine the mouse on the hot plate
- Timer
- Experimental mice
- Prepared PSB-10 hydrochloride solution
- Vehicle control solution

Procedure:

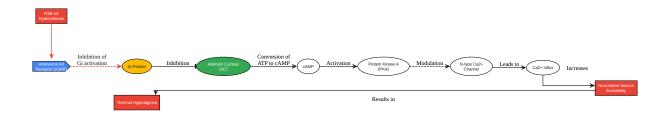
- Apparatus Setup. Set the temperature of the hot plate to a constant temperature, typically between 51°C and 55°C.
- Animal Acclimatization.
 - Bring the mice to the testing room at least 30-60 minutes before the experiment to allow for acclimatization to the environment.



- Place each mouse individually in the Plexiglas cylinder on the hot plate (which is turned off) for a brief period to habituate them to the apparatus.
- Baseline Measurement.
 - Before drug administration, determine the baseline latency for each mouse to respond to the heated plate.
 - Place the mouse on the pre-heated hot plate and start the timer immediately.
 - Observe the mouse for nocifensive behaviors, such as hind paw licking, flicking, or jumping. The latency to the first clear sign of a pain response is recorded.
 - To prevent tissue damage, a cut-off time must be set, typically around 45 seconds. If the
 mouse does not respond by the cut-off time, it should be removed from the plate, and the
 latency recorded as the cut-off time.
- Drug Administration.
 - Administer PSB-10 hydrochloride (50-100 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection.
- Post-Treatment Testing.
 - At predetermined time points after the injection (e.g., 15, 30, 60, 90, and 120 minutes),
 place the mouse back on the hot plate and measure the response latency as described in
 the baseline measurement step. A decrease in the response latency compared to the
 baseline and the vehicle-treated group indicates thermal hyperalgesia.
- Data Analysis. Record the latencies for each mouse at each time point. The data can be
 analyzed using appropriate statistical methods, such as a two-way ANOVA with post-hoc
 tests, to compare the effects of the treatment group, time, and their interaction.

Visualizations

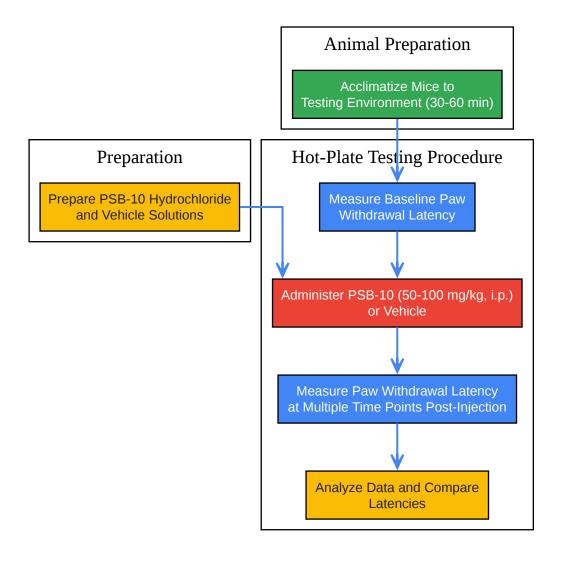




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Caption: Signaling pathway of **PSB-10 hydrochloride** inducing thermal hyperalgesia.





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